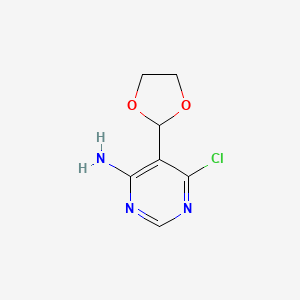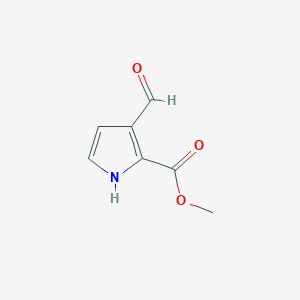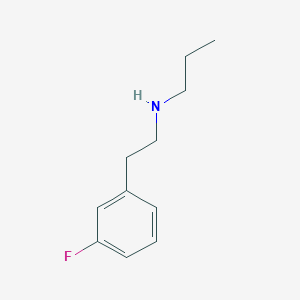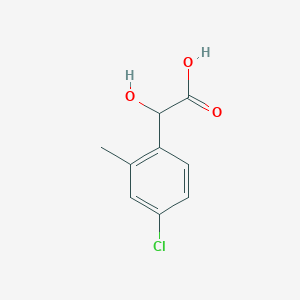
Methyl 2-(3-ethyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the triazole ring and the mercapto group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Amides, alcohols, or other ester derivatives.
科学的研究の応用
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation.
Antiviral Activity: The compound can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle.
類似化合物との比較
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate can be compared with other similar compounds such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ester group, which affects its reactivity and applications.
3-Mercapto-4-methyl-4H-1,2,4-triazole: Another similar compound with a mercapto group, used in different applications.
The uniqueness of this compound lies in its combination of the triazole ring, mercapto group, and ester functionality, which provides a versatile platform for various chemical reactions and applications.
特性
分子式 |
C7H11N3O2S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
methyl 2-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5-8-9-7(13)10(5)4-6(11)12-2/h3-4H2,1-2H3,(H,9,13) |
InChIキー |
VQYJKPZMOWTBGA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC(=S)N1CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)

![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)



![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
